1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one CP21 is an iron chelator that binds to iron in a 3:1 (ligand:iron) ratio. It is active against P. falciparum when used at concentrations of 10 and 100 µM. CP21 inhibits production of prostaglandin I2 (PGI2;) induced by epinephrine, arachidonic acid, or A23187 in isolated rat aortic rings with IC50 values of 1.3, 1.3, and 1.4 mM, respectively. It inhibits glutamate-induced oxytosis, as well as decreases iodoacetic acid-induced cytotoxicity in an in vitro model of ischemia, in HT22 mouse hippocampal cells (EC50s = 13 and 9.5 µM, respectively). CP21 (200 mg/kg) increases the excretion of iron, but not copper, zinc, calcium, or magnesium, in rabbits.

Brand Name: Vulcanchem
CAS No.: 30652-12-1
VCID: VC20779381
InChI: InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
SMILES: CCN1C=CC(=O)C(=C1C)O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one

CAS No.: 30652-12-1

Cat. No.: VC20779381

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one - 30652-12-1

Specification

Description CP21 is an iron chelator that binds to iron in a 3:1 (ligand:iron) ratio. It is active against P. falciparum when used at concentrations of 10 and 100 µM. CP21 inhibits production of prostaglandin I2 (PGI2;) induced by epinephrine, arachidonic acid, or A23187 in isolated rat aortic rings with IC50 values of 1.3, 1.3, and 1.4 mM, respectively. It inhibits glutamate-induced oxytosis, as well as decreases iodoacetic acid-induced cytotoxicity in an in vitro model of ischemia, in HT22 mouse hippocampal cells (EC50s = 13 and 9.5 µM, respectively). CP21 (200 mg/kg) increases the excretion of iron, but not copper, zinc, calcium, or magnesium, in rabbits.

CAS No. 30652-12-1
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 1-ethyl-3-hydroxy-2-methylpyridin-4-one
Standard InChI InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
Standard InChI Key LCWFIBYPSAWVLI-UHFFFAOYSA-N
SMILES CCN1C=CC(=O)C(=C1C)O
Canonical SMILES CCN1C=CC(=O)C(=C1C)O

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